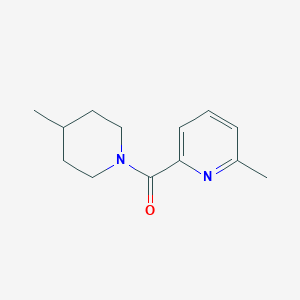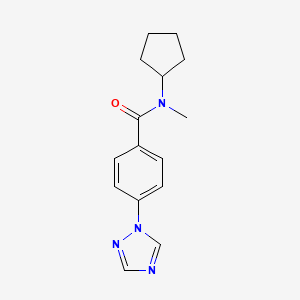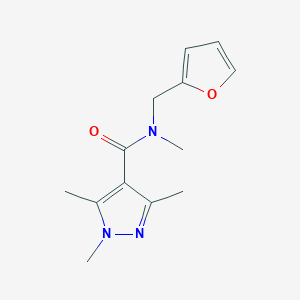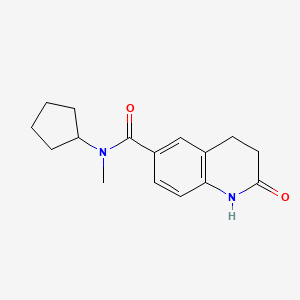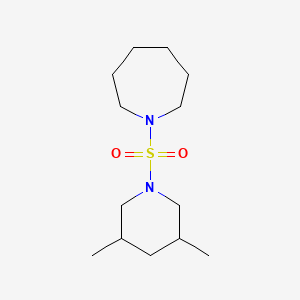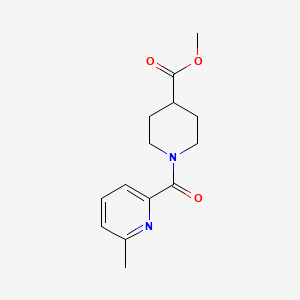
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC is not yet fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and nervous system. It has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability and the prevention of seizures.
Biochemical and Physiological Effects:
This compound MPPC has been shown to produce a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the enhancement of potassium channel activity, and the modulation of various neurotransmitter systems. It has also been shown to possess significant antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC, including the development of new drugs based on its structure and pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and physiological effects in more detail. Additionally, further research is needed to optimize the synthesis method and improve the efficiency and scalability of the production process.
Synthesemethoden
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with piperidine, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-5-12(15-10)13(17)16-8-6-11(7-9-16)14(18)19-2/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVPFPQIUWSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
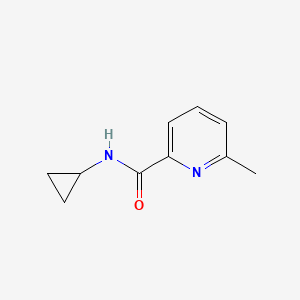
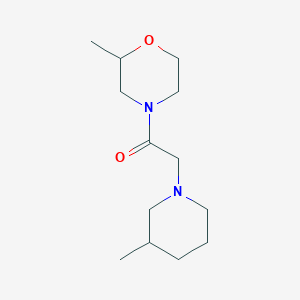
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

